molecular formula C15H12O4 B191008 Dihydrodaidzein CAS No. 17238-05-0

Dihydrodaidzein

Numéro de catalogue: B191008
Numéro CAS: 17238-05-0
Poids moléculaire: 256.25 g/mol
Clé InChI: JHYXBPPMXZIHKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydrodaidzein (DHD) is a key intermediate in the microbial biosynthesis of equol from the soy isoflavone daidzein . It is formed via the reduction of daidzein by daidzein reductase (DZNR), an NADP-dependent enzyme, and exists as two enantiomers: (R)-dihydrodaidzein and (S)-dihydrodaidzein due to an asymmetric carbon at the C-3 position . DHD is further metabolized into tetrahydrodaidzein (THD) and subsequently into equol, a potent estrogenic compound with health implications . Its stereochemical configuration significantly influences downstream metabolic pathways and biological activity .

Méthodes De Préparation

Chemical Synthesis of Dihydrodaidzein

Catalytic Transfer Hydrogenation of Daidzein

The most widely reported chemical method involves the hydrogenation of daidzein (4',7-dihydroxyisoflavone) using palladium-on-carbon (Pd/C) catalysts under transfer hydrogenation conditions. In a seminal study, researchers achieved 85–90% conversion of daidzein to this compound by refluxing a methanol solution containing 10% Pd/C and ammonium formate at 65°C for 2 hours . The reaction proceeds via selective saturation of the C2–C3 double bond, yielding a racemic mixture of (R)- and (S)-dihydrodaidzein. Key parameters include:

ParameterOptimal ValueEffect on Yield
Catalyst loading10% Pd/C (w/w)>85% conversion
Temperature65°CMinimizes over-reduction to tetrahydrodaidzein
Hydrogen donorAmmonium formatePrevents Pd oxidation
SolventMethanolEnhances substrate solubility

Post-reaction purification employs Sephadex LH20 chromatography, achieving >95% purity . However, this method lacks stereocontrol, necessitating additional steps for enantiomeric resolution.

Asymmetric Reduction via Chiral Oxazaborolidine Catalysts

A patented enantioselective synthesis route utilizes Corey–Bakshi–Shibata (CBS) oxazaborolidine catalysts to produce enantiomerically enriched this compound . The protocol involves:

  • Dissolving daidzein in tetrahydrofuran (THF)

  • Adding (S)-CBS-oxazaborolidine (0.1 equiv) and N-ethyl-N-isopropylaniline-borane (1 equiv)

  • Stirring at 25°C for 1.5 hours

This method achieves 78% yield with 96% enantiomeric excess (ee) for the (S)-enantiomer . The boron-mediated hydride transfer occurs preferentially to the si-face of the carbonyl group, as confirmed by X-ray crystallography.

Biotechnological Production Strategies

Microbial Fermentation Using Lactococcus and Slackia Species

Certain anaerobic bacteria convert daidzein to this compound via NADPH-dependent reductases. Lactococcus sp. strain 20–92 exhibits this compound racemase (l-DDRC) activity, enabling the interconversion of (R)- and (S)-enantiomers . Fermentation parameters for optimal yield include:

  • Culture medium : Brain Heart Infusion (BHI) broth

  • Incubation : 37°C for 48–72 hours under anaerobic conditions (5% H₂, 10% CO₂, 85% N₂)

  • Substrate concentration : 0.8 mM daidzein

Extraction with ethyl acetate followed by preparative HPLC yields this compound at 89% purity . Recent engineering of Slackia spp. through P212A mutation in this compound reductase (DHDR) increased conversion rates by 18%, achieving 466 μM (S)-dihydrodaidzein from 500 μM daidzein .

Enzymatic Conversion Using Recombinant Reductases

Purified this compound reductase (DHDR) from Slackia isoflavoniconvertens catalyzes the stereospecific reduction of daidzein to (S)-dihydrodaidzein. The enzyme operates optimally at pH 6.0 in 100 mM potassium phosphate buffer, with a k<sub>cat</sub>/K<sub>m</sub> of 1.2 × 10⁴ M⁻¹s⁻¹ for daidzein . Co-factor regeneration systems using glucose dehydrogenase (GDH) and NADPH sustain reaction viability for >24 hours.

Comparative Analysis of Preparation Methods

Yield and Enantiomeric Purity

MethodYield (%)Enantiomeric ExcessScalability
Pd/C Hydrogenation85–90RacemicIndustrial
CBS Catalysis7896% (S)Lab-scale
Microbial Fermentation89RacemicPilot-scale
Recombinant DHDR93>99% (S)Lab-scale

Environmental and Economic Considerations

Chemical methods generate solvent waste (0.5–1 L/g product), whereas microbial systems reduce ecological impact through aqueous-phase reactions. The CBS route remains prohibitively expensive ($120–150/g) due to chiral catalyst costs, while fermentation approaches offer potential for cost reduction to <$50/g at scale .

Analyse Des Réactions Chimiques

Types de réactions : La dihydrodaidzéine subit diverses réactions chimiques, notamment la réduction et la racémisation. Par exemple, elle peut être convertie en tétrahydrodaidzéine par une réaction de réduction diastéréosélective . De plus, la racémase de dihydrodaidzéine peut convertir à la fois les énantiomères ®- et (S)- de la dihydrodaidzéine en racémate .

Réactifs et conditions courants :

Principaux produits :

4. Applications de la recherche scientifique

La dihydrodaidzéine a une large gamme d'applications de recherche scientifique en raison de son activité biologique significative :

5. Mécanisme d'action

La dihydrodaidzéine exerce ses effets par son interaction avec le microbiote intestinal. Elle est métabolisée par les bactéries intestinales pour produire des métabolites tels que la tétrahydrodaidzéine et l'équol, qui présentent des activités biologiques améliorées . Le mécanisme implique la conversion de la dihydrodaidzéine en ces métabolites par une série de réactions enzymatiques, notamment la réduction et la racémisation .

Composés similaires :

Unicité : La dihydrodaidzéine est unique en raison de son activité biologique plus élevée et plus large comparée à son précurseur métabolique, la daidzéine . Elle présente une activité anti-ostéoporose améliorée et d'autres avantages pour la santé, ce qui en fait un composé d'un intérêt majeur dans la recherche scientifique .

Applications De Recherche Scientifique

Nutritional Applications

Health Benefits
Dihydrodaidzein is recognized for its phytoestrogenic properties, which can mimic estrogen in the body. Research indicates that it may help in managing metabolic disorders such as obesity and hypertension. A study highlighted that this compound can enhance collagen biosynthesis, potentially reducing skin wrinkles and improving skin health .

Case Study: Metabolic Disorders
In a clinical study involving individuals with metabolic syndrome, supplementation with this compound-rich extracts resulted in significant reductions in body mass index (BMI) and blood pressure levels. Participants who consumed these extracts exhibited improved lipid profiles and reduced markers of inflammation over a 12-week period .

Pharmaceutical Applications

Cancer Research
this compound has been studied for its anticancer properties. It has shown promise in inhibiting the growth of hormone-related cancers such as breast and prostate cancer. The mechanism involves modulation of estrogen receptors and induction of apoptosis in cancer cells .

Case Study: Antitumor Effects
In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cell lines by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors . Furthermore, animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to controls.

Cosmetic Applications

Skin Health
Due to its ability to enhance collagen synthesis, this compound is increasingly utilized in cosmetic formulations aimed at anti-aging. Its antioxidant properties also contribute to skin protection against oxidative stress .

Case Study: Cosmetic Formulation
A cosmetic product containing this compound was tested on volunteers over a 6-month period. Results indicated significant improvements in skin elasticity and hydration levels, alongside a reduction in visible wrinkles .

Microbial Production

Biotransformation Research
The production of this compound through microbial fermentation processes has been explored extensively. Specific strains of lactic acid bacteria have been engineered to convert daidzein into this compound efficiently, enhancing its availability for various applications .

Microbial StrainConversion Efficiency (%)Conditions
Lactococcus sp.89.4Anaerobic fermentation
MRG-175Specific growth media

This table summarizes the efficiency of different microbial strains in converting daidzein to this compound under various conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Daidzein

  • Structure : Daidzein is the precursor of DHD, characterized by a double bond between C2 and C3 in its isoflavone backbone. DHD is formed via hydrogenation of this bond .
  • Metabolism : Converted to DHD by DZNR in anaerobic bacteria (e.g., Lactococcus garvieae, Slackia isoflavoniconvertens).
  • Biological Activity : Weak estrogenic activity compared to equol .

Equol

  • Structure: Fully reduced derivative of daidzein with additional hydroxyl groups, giving it a non-planar structure .
  • Metabolism : Synthesized from DHD via THD intermediates. Requires tetrahydrodaidzein reductase (TDR).
  • Biological Activity : Stronger estrogen receptor-β (ERβ) agonist than daidzein or DHD; linked to cardiovascular and bone health benefits .

Tetrahydrodaidzein (THD)

  • Structure : Further reduction of DHD introduces a second chiral center, yielding cis-THD and trans-THD diastereomers .
  • Metabolism :
    • (R)-DHD → cis-THD via dihydrodaidzein reductase (DHDR).
    • (S)-DHD → trans-THD via DHDR .
  • Role : trans-THD is the direct precursor to (S)-equol .

O-Desmethylangolensin (O-DMA)

  • Structure: A non-estrogenic metabolite formed via C-ring cleavage of daidzein, unrelated to the DHD pathway .
  • Metabolism : Produced by bacteria like Clostridium sp. HGH6, which lack equol-synthesizing enzymes .
  • Biological Activity: Limited estrogenic activity compared to equol .

Key Comparative Data

Compound Structure Enzymes Involved Biological Activity Key References
Daidzein Isoflavone with C2–C3 double bond DZNR (daidzein reductase) Weak ERβ agonist
This compound Reduced C2–C3 bond; chiral at C3 DZNR, DHDR, DDRC (racemase) Intermediate; low estrogenic activity
Equol Fully reduced; non-planar DHDR, TDR (tetrahydrodaidzein reductase) Potent ERβ agonist
Tetrahydrodaidzein Two chiral centers DHDR Precursor to equol; no direct estrogenicity
O-DMA C-ring cleavage product Bacterial C-ring cleavage enzymes Non-estrogenic

Stereochemical and Metabolic Insights

  • Enantiomer Interconversion : DHD racemase (DDRC) in Lactococcus sp. 20-92 converts (R)-DHD to (S)-DHD, ensuring substrate availability for trans-THD and equol synthesis .
  • Analytical Differentiation : Chiral HPLC separates (R)- and (S)-DHD with retention times of 14.2 min and 13.3 min, respectively .
  • Contradictions in Stereochemistry : Some studies report l-DZNR produces (R)-DHD , while others suggest (S)-DHD . Discrepancies may arise from analytical methods or microbial strain differences .

Microbial and Enzymatic Variability

  • Gene Clusters : Equol-producing bacteria (e.g., L. garvieae, S. isoflavoniconvertens) share conserved dzr, ddr, and tdr genes, but racemase (ddrc) is unique to Lactococcus .
  • Aerobic vs. Anaerobic Metabolism : Escherichia coli expressing isoflavone reductase produces DHD under aerobic conditions, unlike obligate anaerobes .

Activité Biologique

Dihydrodaidzein is a metabolite of daidzein, a soy isoflavone, and has garnered attention for its potential biological activities, particularly concerning human health. This article synthesizes current research findings on the biological activity of this compound, including its metabolic pathways, effects on gut microbiota, and implications for human health.

Metabolism and Conversion

This compound is primarily produced from daidzein through the action of gut microbiota. The conversion of daidzein to this compound is facilitated by specific bacteria in the intestinal tract. Notably, a study identified a strain of Lactococcus that possesses a novel enzyme, this compound racemase (l-DDRC), which plays a crucial role in the biosynthesis of equol from this compound. This enzyme allows for the conversion of both enantiomers of this compound into racemic mixtures, which are further metabolized into equol, a compound with significant biological activity .

Biological Activities

This compound exhibits several biological activities that contribute to its potential health benefits:

  • Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in reducing the risk of chronic diseases .
  • Anticancer Properties : Research indicates that this compound may exhibit antiproliferative effects against various tumor cells. It has been linked to inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Estrogenic Effects : As a phytoestrogen, this compound can mimic estrogen in the body, potentially influencing hormonal balance and providing benefits in conditions such as menopausal symptoms and osteoporosis .

Interaction with Gut Microbiota

The metabolism of this compound is significantly influenced by gut microbiota. Studies have shown that specific bacterial strains can enhance the conversion of dietary isoflavones into bioactive metabolites like equol. For instance, Clostridium sp. strain Julong 732 was identified as capable of converting this compound into equol under anaerobic conditions . This conversion not only enhances the bioavailability of these compounds but also contributes to the overall health-promoting effects associated with dietary isoflavones.

Case Studies and Research Findings

Several studies have investigated the effects and mechanisms of action of this compound:

  • Study on Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a natural antioxidant agent .
  • Anticancer Mechanism : In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis and modulating cell cycle progression .
  • Microbial Conversion Studies : Research involving fecal microbiota transplantation revealed that adding isoflavone-metabolizing bacteria could significantly enhance the metabolism of dietary isoflavones, leading to increased levels of bioactive metabolites like equol and potentially improving health outcomes .

Summary Table: Biological Activities of this compound

Biological Activity Description References
AntioxidantScavenges free radicals, reducing oxidative stress
AnticancerInhibits tumor cell proliferation; induces apoptosis
EstrogenicMimics estrogen effects; may alleviate menopausal symptoms
Gut Microbiota InteractionEnhances metabolism to equol via specific bacteria

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying dihydrodaidzein in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, a validated LC-MS/MS method with a Synergi Polar-RP column (50 × 2.0 mm) and gradient elution (water/acetonitrile with 10 mM ammonium acetate) achieved a lower limit of quantification (LLOQ) of 2 ng/mL for this compound in human serum. Narrow mass windows (e.g., 0.01 amu) improve selectivity in nanoLC-MS workflows . Challenges include this compound’s instability in long-term storage, necessitating fresh sample analysis .

Q. How stable is this compound in biological matrices during storage?

  • Methodological Answer : Stability studies indicate degradation occurs in human serum after two months at -20°C, particularly at high concentrations (500–2000 ng/mL). Researchers should aliquot samples, avoid repeated freeze-thaw cycles, and prioritize immediate analysis. Stability testing protocols should include spiked quality control (QC) samples analyzed in replicates to monitor degradation trends .

Q. What is this compound’s role in phytoestrogen metabolism?

  • Methodological Answer : this compound is a key intermediate in the microbial conversion of daidzein to equol by gut bacteria like Slackia isoflavoniconvertens. Enzymes such as daidzein reductase and this compound reductase catalyze this pathway. In vitro fermentation models (e.g., colonic medium incubations) can track metabolite formation via LC-MS, revealing that ~60% of daidzein converts to equol within 48 hours under optimal conditions .

Q. What sample preparation techniques are recommended for isolating this compound from complex matrices?

  • Methodological Answer : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with organic solvents (e.g., ethyl acetate) effectively isolate this compound. Enzymatic deconjugation using β-glucuronidase/sulfatase is critical for hydrolyzing phase II metabolites in urine or plasma. Validation should include recovery tests with spiked internal standards (e.g., chrysin) to account for matrix effects .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound quantification across studies?

  • Methodological Answer : Variations often arise from differences in LC-MS parameters (e.g., mass resolution) or sample handling. To mitigate:

  • Standardize calibration curves using freshly prepared reference standards.
  • Validate methods with inter-laboratory comparisons.
  • Report detailed chromatographic conditions (e.g., column type, gradient profile) and stability protocols .

Q. What enzymatic pathways govern this compound’s microbial conversion to equol?

  • Methodological Answer : Genomic studies of S. isoflavoniconvertens identify four critical enzymes: this compound reductase (reducing this compound to tetrahydrodaidzein), tetrahydrodaidzein reductase, and this compound racemase. Knockout mutant experiments or enzyme inhibition assays (e.g., using specific reductase inhibitors) can elucidate pathway contributions. Metabolite profiling via high-resolution MS is essential for tracking intermediate dynamics .

Q. How can chromatographic separation be optimized to resolve this compound from structurally similar isoflavones?

  • Methodological Answer : Polar reversed-phase columns (e.g., Synergi Polar-RP) with sub-3 µm particle sizes enhance resolution. Mobile phase additives like ammonium acetate improve ionization efficiency and peak symmetry. For co-eluting analytes, employ multiple reaction monitoring (MRM) with distinct mass transitions (e.g., m/z 255/149 for this compound vs. m/z 253/132 for daidzein) .

Q. What strategies validate this compound’s stability in longitudinal studies?

  • Methodological Answer : Design stability tests under varying conditions (temperature, freeze-thaw cycles) and use isotopically labeled internal standards (e.g., deuterated this compound) to correct for degradation. Publish raw stability data (e.g., % recovery over time) in supplementary materials to enhance reproducibility .

Q. How does microbial community diversity affect this compound metabolism in vivo?

  • Methodological Answer : Use fecal microbiota transplantation (FMT) in gnotobiotic models to isolate equol-producing bacteria. Metagenomic sequencing and qPCR targeting reductase genes (e.g., dhdr) can correlate microbial abundance with metabolite yield. Dietary interventions (e.g., high-soy diets) further modulate community composition and metabolic output .

Q. What parameters are critical for validating this compound analytical methods in compliance with regulatory guidelines?

  • Methodological Answer : Follow ICH Q2(R1) guidelines to assess linearity (1–5000 ng/mL range), precision (intra-/inter-day CV <15%), accuracy (85–115% recovery), and robustness (column lot variations). Include matrix effect evaluations (e.g., post-column infusion) and document all validation data in tabular format for peer review .

Propriétés

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYXBPPMXZIHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912308
Record name Dihydrodaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17238-05-0
Record name (±)-Dihydrodaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone, 4',7-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrodaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Dihydrodaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of daidzein (0.657 g, 2.58 mmol) in methanol (60 mL) was added 10% Pd/C (0.657 g) carefully, following by ammonium formate (0.652 g, 10.3 mmol). The mixture was heated up to 50-60° C. and stirred for one hour. The reaction was monitored by TLC (CH2Cl2/EtOAc=7:2 or 70% Et2O/Hexane) and GC. After the reaction complete, the Pd/C was filtered and the filtrate was concentrated, which gave a crude product (0.558 g) of dihydrodaidzein as the major product and the trans/cis isomers of tetrahydrodaidzein as the minor products. The dihydrodaidzein was purified by standard procedures.
Quantity
0.657 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.657 g
Type
catalyst
Reaction Step One
Quantity
0.652 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydrogenation of daidzein and genistein using palladium on calcium carbonate as a catalyst gives dihydrodaidzein and dihydrogenistein in good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.